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molecular formula C18H14F3N3O3 B1215984 1-(5-Amino-2,4-difluorophenyl)-6-fluoro-8-methyl-7-methylamino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-(5-Amino-2,4-difluorophenyl)-6-fluoro-8-methyl-7-methylamino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1215984
M. Wt: 377.3 g/mol
InChI Key: TWDPTHJRSFSGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136823

Procedure details

Pyridine (200 mg) and a 40% aqueous solution (250 mg) of methylamine were added to 1(5-amino-2,4-difluorophenyl)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (100 mg), arid the mixture was heated and stirred overnight at 70° C. After the solvent was distilled off under reduced pressure, and ethanol (2 ml) and acetic acid (1 drop) were added to the residue to stir the mixture, solids deposited were collected by filtration and washed successively with ethanol and diethyl ether to obtain the title compound (51 mg) as a pale brown powder.
[Compound]
Name
aqueous solution
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1(5-amino-2,4-difluorophenyl)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[NH2:3][C:4]1[C:5]([F:28])=[CH:6][C:7]([F:27])=[C:8]([N:10]2[C:19]3[C:14](=[CH:15][C:16]([F:22])=[C:17](F)[C:18]=3[CH3:20])[C:13](=[O:23])[C:12]([C:24]([OH:26])=[O:25])=[CH:11]2)[CH:9]=1>N1C=CC=CC=1>[NH2:3][C:4]1[C:5]([F:28])=[CH:6][C:7]([F:27])=[C:8]([N:10]2[C:19]3[C:14](=[CH:15][C:16]([F:22])=[C:17]([NH:2][CH3:1])[C:18]=3[CH3:20])[C:13](=[O:23])[C:12]([C:24]([OH:26])=[O:25])=[CH:11]2)[CH:9]=1

Inputs

Step One
Name
aqueous solution
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
1(5-amino-2,4-difluorophenyl)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
100 mg
Type
reactant
Smiles
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)F)F)=O)C(=O)O)F)F
Name
Quantity
200 mg
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure, and ethanol (2 ml) and acetic acid (1 drop)
ADDITION
Type
ADDITION
Details
were added to the residue
STIRRING
Type
STIRRING
Details
to stir the mixture, solids
FILTRATION
Type
FILTRATION
Details
deposited were collected by filtration
WASH
Type
WASH
Details
washed successively with ethanol and diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)NC)F)=O)C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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